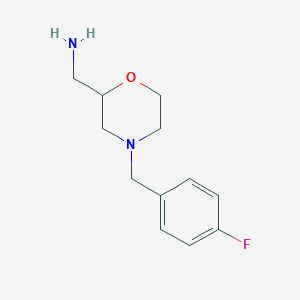

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

概要

説明

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine, also known as this compound, is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Aminomethy-4-(4-fluorobenzyl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. As an intermediate in the synthesis of various pharmaceuticals, including mosapride, it exhibits a range of biological effects that are crucial for its therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, notably α-tubulin . This compound binds to the large drug-binding cavity of α-tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

- Microtubule Disruption : By inhibiting microtubule assembly, the compound affects cellular structure and function, which is essential in cancer treatment.

- CNS Stimulation : It has been characterized as a potent stimulant of the central nervous system (CNS), indicating potential applications in neuropharmacology.

The biochemical characteristics of this compound include:

- Bioavailability : Its ability to bind effectively to α-tubulin suggests good bioavailability, making it a candidate for therapeutic use.

- Cellular Effects : The compound exhibits a wide range of effects on cellular processes, influencing pathways related to cell proliferation and survival.

Pharmacological Profile

The pharmacological profile of this compound includes several notable activities:

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that modifications to the morpholine structure could enhance its efficacy against resistant cancer strains .

- Gastroprokinetic Effects : As an intermediate in mosapride synthesis, it has been shown to improve digestive symptoms associated with chronic gastritis by acting as a selective serotonin 4 receptor agonist .

- Neuropharmacological Applications : The CNS stimulant properties suggest potential applications in treating conditions such as depression or anxiety disorders, although further research is needed to fully elucidate these effects.

科学的研究の応用

Pharmacological Applications

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine exhibit significant activity as selective serotonin receptor modulators. These properties suggest potential applications in treating mood disorders, including depression and anxiety. For instance, derivatives of morpholine have been explored for their ability to modulate serotonin receptors, enhancing neurotransmitter activity in the brain .

Gastrointestinal Motility

The compound is also linked to the synthesis of mosapride, a selective serotonin 4 receptor agonist known for promoting gastrointestinal motility. Mosapride is clinically used to alleviate symptoms associated with chronic gastritis and other gastrointestinal disorders . The structural similarity of this compound to mosapride suggests it may share similar therapeutic effects.

Synthesis and Chemical Reactions

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving morpholine derivatives and fluorinated aromatic compounds. For example, reactions involving the coupling of morpholine with fluorobenzylamine under controlled conditions yield this compound effectively .

Reactivity and Functionalization

The compound's amino group allows for further functionalization, making it a versatile intermediate in organic synthesis. It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may enhance biological activity or alter pharmacokinetic properties .

Biochemical Research

Enzyme Interactions

Studies have shown that morpholine derivatives can interact with specific enzymes, influencing metabolic pathways. This interaction is crucial for understanding their mechanism of action at the cellular level, particularly in drug metabolism and bioavailability .

Potential in Drug Design

The unique properties of this compound make it a candidate for drug design strategies aimed at reducing toxicity while maintaining efficacy. By modifying the chemical structure, researchers aim to create safer alternatives to existing drugs that may have adverse effects .

- Gastrointestinal Effects : A study demonstrated that mosapride significantly improved gastrointestinal motility in patients with functional dyspepsia, highlighting the potential role of this compound as a therapeutic agent in digestive health .

- Neuropharmacology : Research exploring the neuropharmacological effects of morpholine derivatives found that modifications to the structure can lead to enhanced binding affinities at serotonin receptors, suggesting avenues for developing new antidepressants .

- Toxicology Studies : Investigations into the safety profile of related compounds revealed that while some derivatives exhibit beneficial effects, they also pose risks of liver toxicity under prolonged use, underscoring the need for careful evaluation during drug development .

特性

IUPAC Name |

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPPBBJOLKJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437216 | |

| Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112914-13-3 | |

| Record name | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112914-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of chirality in synthesizing 2-Aminomethyl-4-(4-fluorobenzyl)morpholine for pharmaceutical applications?

A1: Chirality is crucial because different enantiomers of a molecule can exhibit different biological activities. In the case of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, which is an intermediate for mosapride, ensuring high enantiomeric excess (ee) is critical. The study by [] outlines an asymmetric synthesis route that achieves this. Producing the desired enantiomer with high purity ensures that the final drug interacts specifically with its target, enhancing efficacy and potentially minimizing off-target effects.

Q2: How does the process described in [] offer a more cost-effective approach to synthesizing substituted benzamide derivatives, a class of compounds to which mosapride belongs?

A2: The patent by [] details a process utilizing readily available and cheaper starting materials, specifically highlighting 4-amino-5-chloro-2-ethoxybenzoic acid and 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. This approach aims to reduce production costs compared to previously established methods. Moreover, the process emphasizes mild reaction conditions, which can contribute to cost-effectiveness by potentially reducing the need for specialized equipment or energy-intensive steps.

Q3: Why is the development of efficient and scalable synthetic routes for compounds like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine important in a pharmaceutical context?

A3: Efficient and scalable synthesis is paramount in pharmaceutical development to transition from laboratory-scale synthesis to industrial-scale production. In the context of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate for mosapride, this translates into being able to meet the demands of manufacturing sufficient quantities of the drug while ensuring consistent quality and cost-effectiveness. The route described in [], for example, with its focus on high enantioselectivity and a reasonable overall yield, represents a step towards a potentially scalable process. This is essential for making the final drug, mosapride, widely accessible to patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。